molecular formula C13H18N2O3S B2799557 5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1448056-51-6

5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2799557
CAS No.: 1448056-51-6
M. Wt: 282.36
InChI Key: WTGYDTLCAJABAD-UHFFFAOYSA-N
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Description

5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxythiolan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the cyclopropyl and methoxythiolan groups. One common synthetic route involves the reaction of a suitable oxazole precursor with a cyclopropyl-containing reagent under controlled conditions. The methoxythiolan group can be introduced through a subsequent reaction with a thiolane derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural features differentiate it from other similar compounds, making it a valuable target for research and development .

Properties

IUPAC Name

5-cyclopropyl-N-[(3-methoxythiolan-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-17-13(4-5-19-8-13)7-14-12(16)10-6-11(18-15-10)9-2-3-9/h6,9H,2-5,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGYDTLCAJABAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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